![molecular formula C20H15ClN4O2S2 B304753 6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304753.png)
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as CTPI, is a novel compound with potential applications in scientific research. CTPI is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of CTPI is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. CTPI has also been shown to modulate the expression of certain genes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that CTPI has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. CTPI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, CTPI has been reported to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using CTPI in lab experiments is its high potency and selectivity. CTPI has been shown to have a higher potency and selectivity compared to other compounds in the thiadiazolo[3,2-a]pyrimidin-7-one family. However, one limitation of using CTPI is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on CTPI. One area of interest is the development of more efficient and scalable synthesis methods for CTPI. Another area of interest is the investigation of CTPI's role in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of CTPI and its potential applications in other fields of research, such as immunology and infectious diseases.
Conclusion
In conclusion, CTPI is a novel compound with potential applications in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. CTPI has shown promising results in various fields of research, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to fully understand the mechanism of action of CTPI and its potential applications in other fields of research.
Synthesis Methods
The synthesis of CTPI involves the reaction of 2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-4H-[1,3,4]thiadiazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with ammonium acetate to obtain CTPI. The yield of this method is reported to be around 60%.
Scientific Research Applications
CTPI has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. CTPI has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C20H15ClN4O2S2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-8-6-13(7-9-14)12-16-17(22)25-19(23-18(16)26)29-20(24-25)28-11-10-27-15-4-2-1-3-5-15/h1-9,12,22H,10-11H2/b16-12+,22-17? |
InChI Key |
AQTJAQOGNKUOIC-QNISKULHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)/C(=C\C4=CC=C(C=C4)Cl)/C(=O)N=C3S2 |
SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



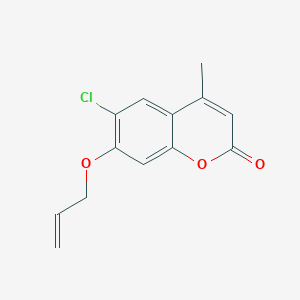
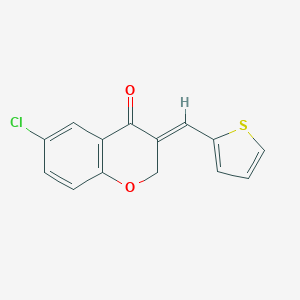
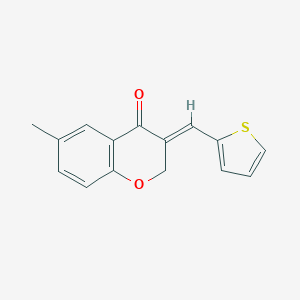
![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
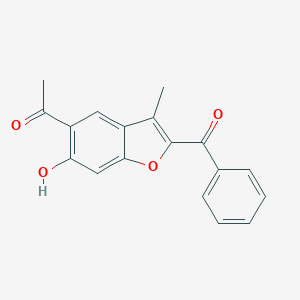
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

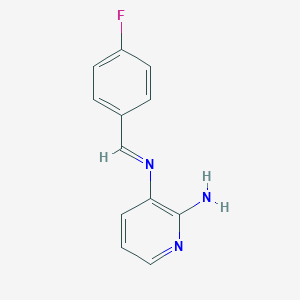
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
